molecular formula C17H20N2O5S B6395409 5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid CAS No. 1261937-78-3

5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid

Cat. No.: B6395409
CAS No.: 1261937-78-3
M. Wt: 364.4 g/mol
InChI Key: CFIJORFLOKJTRN-UHFFFAOYSA-N
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Description

5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid is a complex organic compound with a unique structure that combines a nicotinic acid core with a t-butylsulfamoylphenyl group

Properties

IUPAC Name

5-[3-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-6-11(8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIJORFLOKJTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the t-butylsulfamoyl group.

    Coupling: Formation of the nicotinic acid core through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a hydroxyl derivative, while reduction can produce an amine derivative.

Scientific Research Applications

5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-T-Butylsulfamoylphenyl)-2-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(3-T-Butylsulfamoylphenyl)-2-aminonicotinic acid: Contains an amine group instead of a methoxy group.

Uniqueness

5-(3-T-Butylsulfamoylphenyl)-2-methoxynicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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